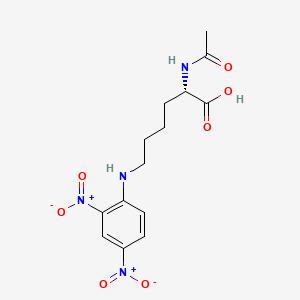
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an acetyl group at the N(2) position and a 2,4-dinitrophenyl group at the N(6) position of the lysine molecule. It is primarily used in biochemical research to study protein modifications and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine typically involves multiple steps:
Protection of the Lysine Amino Groups: The ε-amino group of lysine is protected using a suitable protecting group such as carbobenzyloxy (Cbz).
Acetylation: The α-amino group is acetylated using acetic anhydride under basic conditions.
Dinitrophenylation: The protected lysine is then reacted with 2,4-dinitrofluorobenzene (DNFB) to introduce the dinitrophenyl group at the ε-amino position.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
化学反应分析
Types of Reactions
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols or amines under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted lysine derivatives.
Hydrolysis: Lysine and acetic acid.
Reduction: Amino derivatives of lysine.
科学研究应用
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is widely used in scientific research:
Chemistry: As a model compound to study nucleophilic aromatic substitution reactions.
Biology: To investigate protein modifications and interactions, particularly in the context of post-translational modifications.
Medicine: In the development of diagnostic assays for detecting specific protein modifications.
Industry: As a reagent in the synthesis of other complex molecules.
作用机制
The mechanism by which N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine exerts its effects involves its ability to modify proteins. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)ornithine: Similar structure but with ornithine instead of lysine.
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)arginine: Similar structure but with arginine instead of lysine.
Uniqueness
N(2)-Acetyl-N(6)-(2,4-dinitrophenyl)lysine is unique due to its specific modification pattern, which allows for targeted studies of lysine modifications in proteins. Its distinct chemical properties make it a valuable tool in biochemical research.
属性
CAS 编号 |
22619-87-0 |
|---|---|
分子式 |
C14H18N4O7 |
分子量 |
354.32 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C14H18N4O7/c1-9(19)16-12(14(20)21)4-2-3-7-15-11-6-5-10(17(22)23)8-13(11)18(24)25/h5-6,8,12,15H,2-4,7H2,1H3,(H,16,19)(H,20,21)/t12-/m0/s1 |
InChI 键 |
QFBZXFVWBHWWLX-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
规范 SMILES |
CC(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


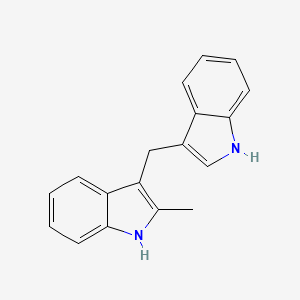
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)

![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
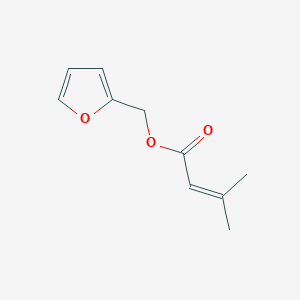
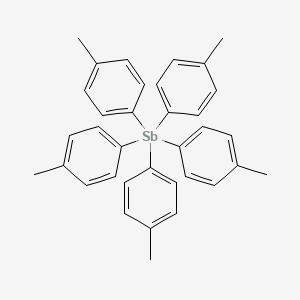
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
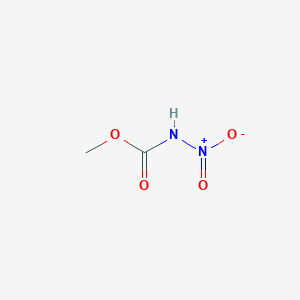



![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
